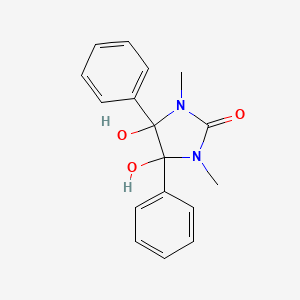

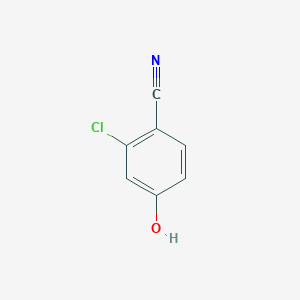

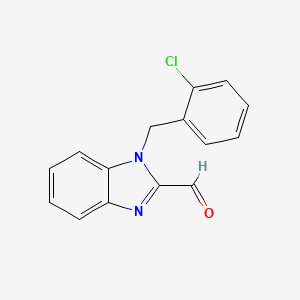

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole is a type of organic compound that’s made up of fused benzene and imidazole rings . It’s a heterocyclic aromatic compound, meaning it contains atoms of at least two different elements in its ring structure. Benzimidazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring structure containing a benzene ring and an imidazole ring . The presence of nitrogen in the imidazole ring can allow for various interactions and reactivity.Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions due to the presence of the imidazole ring. For example, they can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

Benzimidazoles are generally stable compounds. They are aromatic and heterocyclic, and they can participate in pi stacking due to the conjugated pi system in their structure .科学的研究の応用

Synthesis and Chemical Reactivity

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde plays a crucial role in synthetic chemistry, serving as a precursor or intermediate in the formation of complex molecules. For instance, it has been studied for its reactivity with different chemical groups, leading to the synthesis of heterocyclic compounds. These reactions often involve condensation or nucleophilic substitution processes that result in the formation of cyclic compounds with potential applications in pharmaceuticals and materials science (Volovnenko et al., 2009). Similarly, its interaction with hetaryl-acetonitriles under varying conditions demonstrates its versatility as a building block for creating diverse chemical structures (Aleksandrov et al., 2011).

Fluorescence and Spectroscopic Properties

The benzimidazole derivatives, including those related to this compound, exhibit interesting fluorescence properties. Research has shown that these compounds can be synthesized efficiently and possess strong fluorescence, making them potential candidates for applications in fluoroimmunoassays and DNA probes (Ren Tie-gang et al., 2011). The fluorescence characteristics are closely related to their molecular structure, indicating that minor modifications to the chemical structure can significantly impact their spectroscopic properties and potential applications.

Potential Anticancer Applications

The structural motif of benzimidazole, as found in this compound, has been explored for its potential anticancer properties. Compounds derived from benzimidazole have shown efficacy against various cancer cell lines, suggesting that derivatives of this compound could be valuable in the development of new anticancer agents (Yamauchi et al., 2008; Yamauchi et al., 2009). This area of research is particularly promising due to the ongoing need for more effective and selective cancer treatments.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKDANOPKUEJMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360198 |

Source

|

| Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

537010-38-1 |

Source

|

| Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。